1H NMR and 13C NMR spectral data for 2-Oxocyclopentanecarbohydrazide
1H NMR and 13C NMR spectral data for 2-Oxocyclopentanecarbohydrazide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Oxocyclopentanecarbohydrazide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-Oxocyclopentanecarbohydrazide. In the absence of readily available public spectral data for this specific molecule, this document serves as a predictive guide, grounded in foundational NMR principles and comparative data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also a robust experimental protocol for acquiring high-quality data.
Introduction: The Structural Challenge
2-Oxocyclopentanecarbohydrazide is a bifunctional molecule incorporating a cyclopentanone ring and a carbohydrazide moiety. This combination of a cyclic ketone and a derivative of hydrazine presents an interesting case for structural analysis. The presence of stereocenters, diastereotopic protons, and labile N-H protons requires a multi-faceted analytical approach for complete characterization. NMR spectroscopy is uniquely suited to this task, providing detailed information about the carbon skeleton, proton environments, and connectivity.
This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, explaining the rationale behind the chemical shifts, coupling constants, and multiplicities.
Molecular Structure and Proton/Carbon Environments
To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the 2-Oxocyclopentanecarbohydrazide molecule. The numbering convention used throughout this guide is illustrated below.
Caption: Numbering scheme for 2-Oxocyclopentanecarbohydrazide.
Key structural features influencing the NMR spectrum include:
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Chirality: C2 is a chiral center, which renders the geminal protons on C3 and C5 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couple to each other.
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Electron-Withdrawing Groups: The two carbonyl groups (C1 and C6) are strongly electron-withdrawing and will significantly deshield adjacent protons and carbons, shifting their signals downfield.
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Labile Protons: The protons on the nitrogen atoms (N1-H and N2-H₂) are labile. Their chemical shifts are highly dependent on solvent, temperature, and concentration, and their signals are often broad.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on established chemical shift principles and data from analogous compounds such as 2-carbomethoxycyclopentanone. The analysis assumes a standard deuterated solvent like DMSO-d₆, which is often preferred for its ability to slow down the exchange of N-H protons, allowing for their observation.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Rationale & Notes |
| N1-H | 9.0 - 9.5 | Broad Singlet (s) | 1H | - | Amide-like proton, significantly deshielded. Broadness due to quadrupole effects from ¹⁴N and potential hydrogen bonding. |
| N2-H₂ | 4.2 - 4.5 | Broad Singlet (s) | 2H | - | Primary amine protons. Less deshielded than the N1-H proton. Signal may be very broad. |
| H2 | 2.9 - 3.2 | Multiplet (m) | 1H | - | Methine proton alpha to two carbonyl groups (C1 and C6). It is highly deshielded. The multiplicity will be complex due to coupling with the four non-equivalent protons on C3 and C5. |
| H5a / H5b | 2.2 - 2.5 | Multiplet (m) | 2H | J(gem) ≈ 17-19 Hz | Diastereotopic protons alpha to the ring carbonyl (C1). They couple to each other (geminal coupling) and to the protons on C4. |
| H3a / H3b | 2.0 - 2.3 | Multiplet (m) | 2H | J(gem) ≈ 17-19 Hz | Diastereotopic protons beta to the ring carbonyl. They are slightly less deshielded than H5 protons. |
| H4a / H4b | 1.7 - 1.9 | Multiplet (m) | 2H | - | Protons furthest from the electron-withdrawing groups, hence the most upfield of the ring protons. |
graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];// Nodes for proton groups H2 [pos="0,1.5!", label="H2 (2.9-3.2 ppm)"]; H3 [pos="-1.5,0!", label="H3a/H3b (2.0-2.3 ppm)"]; H4 [pos="0,-1.5!", label="H4a/H4b (1.7-1.9 ppm)"]; H5 [pos="1.5,0!", label="H5a/H5b (2.2-2.5 ppm)"]; NH [pos="-3,1.5!", label="N1-H (9.0-9.5 ppm)"]; NH2 [pos="-3,-1.5!", label="N2-H2 (4.2-4.5 ppm)"];
// Edges representing key couplings (vicinal) H2 -- H3 [label=" J(vic)"]; H2 -- H5 [label=" J(vic)"]; H3 -- H4 [label=" J(vic)"]; H4 -- H5 [label=" J(vic)"]; }
Caption: Predicted ¹H NMR couplings for the cyclopentane ring.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are predicted based on the functional groups present.
| Carbon(s) | Predicted δ (ppm) | Rationale & Notes |
| C1 | 210 - 215 | Ketone carbonyl carbon. Characteristically found far downfield. |
| C6 | 170 - 175 | Hydrazide carbonyl carbon. Less deshielded than the ketone carbonyl. |
| C2 | 55 - 60 | Methine carbon alpha to two carbonyls. Significantly deshielded. |
| C5 | 35 - 40 | Methylene carbon alpha to the ketone carbonyl. |
| C3 | 28 - 33 | Methylene carbon beta to the ketone carbonyl. |
| C4 | 20 - 25 | Methylene carbon gamma to the ketone carbonyl, expected to be the most upfield signal of the ring carbons. |
Experimental Protocol for Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra on a typical 400 MHz or 500 MHz spectrometer.
5.1. Sample Preparation
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Mass Measurement: Accurately weigh 5-10 mg of 2-Oxocyclopentanecarbohydrazide.
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Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Expertise & Experience: DMSO-d₆ is recommended as it is an excellent solvent for polar compounds and its high boiling point allows for variable temperature experiments. Crucially, it forms hydrogen bonds with the N-H protons, slowing their chemical exchange and resulting in sharper signals that are more easily integrated and observed. Using CDCl₃ would likely lead to very broad or unobservable N-H signals.
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Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required.
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Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard: Although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) ensures the highest accuracy.
5.2. Spectrometer Setup and Data Acquisition
The following are typical starting parameters that should be optimized for the specific instrument.
| Parameter | ¹H NMR | ¹³C NMR (Proton Decoupled) |
| Observe Frequency | 400 MHz (example) | 100 MHz (example) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Angle | 30-45° | 45° |
| Acquisition Time | 2-3 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 2-5 seconds |
| Number of Scans (ns) | 8-16 | 512-1024 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
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Trustworthiness: The choice of a longer relaxation delay for ¹³C NMR is critical. Carbonyl carbons (like C1 and C6) are quaternary and have very long relaxation times. A short delay (e.g., 1 second) can lead to signal saturation, causing these peaks to appear artificially small or to be missed entirely. A delay of 2-5 seconds ensures quantitative accuracy.
Caption: Standard workflow for NMR sample analysis.
Advanced Structural Confirmation: 2D NMR
While ¹H and ¹³C NMR provide foundational data, definitive assignment requires two-dimensional (2D) NMR experiments.
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COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For instance, it would show a clear correlation between H2 and the protons on C3 and C5, and between the protons on C3/C5 and C4, confirming the connectivity of the cyclopentane ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~3.0 ppm (H2) would show a cross-peak with the carbon signal at ~57 ppm (C2).
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for assigning quaternary carbons. For example, the N1-H proton would show a correlation to both C2 and the hydrazide carbonyl C6, confirming the structure of the side chain.
Conclusion
The structural elucidation of 2-Oxocyclopentanecarbohydrazide is a clear demonstration of the power of NMR spectroscopy. This guide provides a robust predictive framework for interpreting its ¹H and ¹³C NMR spectra, highlighting the effects of its unique structural features, such as the chiral center and dual carbonyl functionalities. The detailed experimental protocol and discussion of advanced 2D techniques offer a comprehensive roadmap for researchers to acquire and definitively interpret the spectral data, ensuring the trustworthy and accurate characterization of this and related molecules in a drug discovery or chemical research setting.
